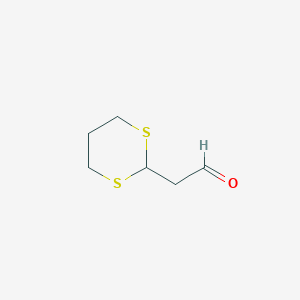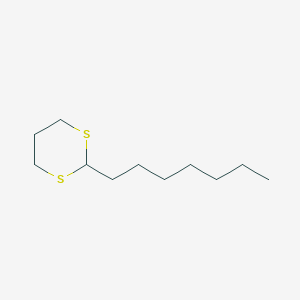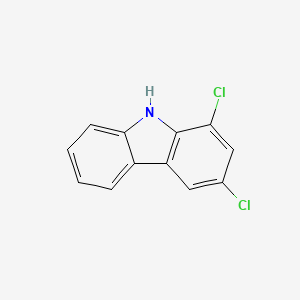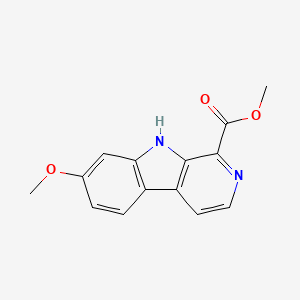![molecular formula C19H18ClN3 B14623096 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine CAS No. 59528-24-4](/img/structure/B14623096.png)
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) which is bonded to two aryl groups. This particular compound is notable for its vibrant color and is often used in dyeing processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloro-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. This intermediate is then coupled with N-ethylnaphthalen-1-amine in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale operations. Continuous flow reactors are often employed to maintain the necessary low temperatures and to ensure efficient mixing of reactants. The use of automated systems helps in controlling the reaction parameters precisely, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidation can lead to the formation of nitro compounds or quinones.
Reduction: Reduction typically yields the corresponding aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学研究应用
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: The compound is employed in staining biological specimens, aiding in the visualization of cellular components.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
作用机制
The mechanism of action of 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine primarily involves its ability to form stable complexes with various substrates. The diazenyl group (-N=N-) can participate in electron transfer processes, making it useful in redox reactions. Additionally, the compound can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol: Another azo compound used as a dye.
4-[(E)-(4-Bromophenyl)diazenyl]benzene-1,3-diol: Similar in structure but with different substituents affecting its reactivity and applications.
4-[(E)-(4-Methylphenyl)diazenyl]benzene-1,3-diol: Shares the diazenyl group but has different electronic properties due to the methyl substituent.
Uniqueness
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine is unique due to the presence of both chloro and methyl groups on the phenyl ring, which influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in dye-sensitized solar cells and as a pH indicator .
属性
CAS 编号 |
59528-24-4 |
|---|---|
分子式 |
C19H18ClN3 |
分子量 |
323.8 g/mol |
IUPAC 名称 |
4-[(4-chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C19H18ClN3/c1-3-21-18-10-11-19(16-7-5-4-6-15(16)18)23-22-17-9-8-14(20)12-13(17)2/h4-12,21H,3H2,1-2H3 |
InChI 键 |
PMPGALJMDJBDRR-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)




![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)






